molecular formula C23H21N3O3 B3288174 3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850932-11-5

3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B3288174
CAS No.: 850932-11-5
M. Wt: 387.4 g/mol
InChI Key: CXXCJWIFDZOFTL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a substituted benzamide derivative featuring a 7-methyl-2-phenylimidazo[1,2-a]pyridine core. Its molecular formula is C₂₃H₂₁N₃O₃, with a molecular weight of 387.43 g/mol (calculated from structural analogs in ). While direct crystallographic data for this compound are unavailable, its structural analogs (e.g., N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 300806-68-2) have been characterized, providing insights into its physicochemical behavior .

Properties

IUPAC Name

3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-11-12-26-20(13-15)24-21(16-7-5-4-6-8-16)22(26)25-23(27)17-9-10-18(28-2)19(14-17)29-3/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCJWIFDZOFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, crystallographic, and pharmacological differences between 3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Crystal System Biological Relevance
3,4-Dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (Target) C₂₃H₂₁N₃O₃ 387.43 3,4-Dimethoxy benzamide Not reported Not characterized Hypothesized enhanced metabolic stability
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C₂₁H₁₇N₃O 327.38 Unsubstituted benzamide 2 µg/mL Not reported Intermediate in drug design
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol C₂₁H₁₇N₃O 327.38 Phenol carboximidoyl Not reported Monoclinic, P2₁/n Antimicrobial potential
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide C₁₅H₁₃N₃O 259.29 Acetamide Not reported Not reported Structural studies
3,4-Dimethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide C₁₉H₁₉N₃O₃S 369.44 Thiazol-ethyl linked benzamide Not reported Not reported Unclear; likely kinase inhibitor

Structural and Physicochemical Differences

  • Substituent Effects: The 3,4-dimethoxy groups on the benzamide moiety of the target compound increase hydrophobicity compared to the unsubstituted benzamide analog () and the phenolic derivative (). This may reduce aqueous solubility but enhance membrane permeability .
  • Hydrogen Bonding: The phenolic analog () forms O–H⋯N hydrogen bonds, creating layered crystal structures, whereas the target compound’s methoxy groups lack hydrogen-bond donors, likely resulting in weaker intermolecular interactions and altered packing .
  • Crystallography: The phenolic derivative crystallizes in a monoclinic system (P2₁/n) with cell parameters a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548°, and Z = 4 . The dimethoxy analog’s bulkier substituents may induce distinct lattice parameters, though experimental data are lacking.

Pharmacological Implications

  • Binding Affinity : The thiazol-ethyl-substituted benzamide () may target kinase domains due to its heterocyclic thiazole group, whereas the target compound’s dimethoxy groups could favor interactions with hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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